molecular formula C5H8N2O B11756093 3-(Aminomethyl)oxetane-3-carbonitrile CAS No. 1374653-22-1

3-(Aminomethyl)oxetane-3-carbonitrile

Cat. No.: B11756093
CAS No.: 1374653-22-1
M. Wt: 112.13 g/mol
InChI Key: MXFBOXJSBFSDDI-UHFFFAOYSA-N
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Description

3-(Aminomethyl)oxetane-3-carbonitrile is an organic compound with the molecular formula C5H8N2O. It is characterized by the presence of an oxetane ring, an aminomethyl group, and a nitrile group. This compound is known for its stability and versatility in various chemical reactions .

Preparation Methods

The synthesis of 3-(aminomethyl)oxetane-3-carbonitrile involves several synthetic routes. One common method is the aza-Michael addition, which is a powerful technique for constructing C–N bonds. This method involves the reaction of oxetane derivatives with amines under specific conditions . Industrial production methods often involve the use of advanced catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-(Aminomethyl)oxetane-3-carbonitrile undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(Aminomethyl)oxetane-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 3-(aminomethyl)oxetane-3-carbonitrile involves its interaction with specific molecular targets. The oxetane ring is prone to nucleophilic ring-opening, which allows it to act as an electrophile. The aminomethyl group can participate in various nucleophilic reactions, making this compound highly reactive and versatile .

Comparison with Similar Compounds

3-(Aminomethyl)oxetane-3-carbonitrile can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the oxetane ring, aminomethyl group, and nitrile group, which provides a distinct set of chemical properties and reactivity .

Properties

CAS No.

1374653-22-1

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

3-(aminomethyl)oxetane-3-carbonitrile

InChI

InChI=1S/C5H8N2O/c6-1-5(2-7)3-8-4-5/h1,3-4,6H2

InChI Key

MXFBOXJSBFSDDI-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(CN)C#N

Origin of Product

United States

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